2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are heterocyclic compounds containing an indole fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-carboline derivatives, including 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of beta-carboline derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the indole ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with DNA. These interactions lead to its diverse biological effects, including neuroprotection, anti-inflammation, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
- 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Uniqueness
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
1039366-26-1 |
---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-acetyl-1-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-3-4-9-15-17-13(12-7-5-6-8-14(12)19-17)10-16(18(22)23)20(15)11(2)21/h5-8,15-16,19H,3-4,9-10H2,1-2H3,(H,22,23) |
InChI Key |
SCCFPAMTAIFDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.